molecular formula C8H13NO B14292261 4-Methyl-1-(propan-2-yl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 120346-51-2

4-Methyl-1-(propan-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14292261
CAS No.: 120346-51-2
M. Wt: 139.19 g/mol
InChI Key: HYNKGMHIKMQCJU-UHFFFAOYSA-N
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Description

4-Methyl-1-(propan-2-yl)-1,5-dihydro-2H-pyrrol-2-one is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by a pyrrolidinone ring substituted with a methyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(propan-2-yl)-1,5-dihydro-2H-pyrrol-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methyl-2-pentanone with ammonia can yield the desired pyrrolidinone through a cyclization process. The reaction typically requires a catalyst and is conducted under elevated temperatures to facilitate the formation of the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(propan-2-yl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation reagents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Methyl-1-(propan-2-yl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials due to its unique properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(propan-2-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. For instance, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    p-Cymene: A monoterpene with a similar isopropyl group.

    γ-Terpinene: Another monoterpene with a similar structure but different double bond positions.

    1-Methyl-4-(propan-2-yl)cyclohex-1-ene: A cycloalkene with similar substituents.

Uniqueness

4-Methyl-1-(propan-2-yl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its pyrrolidinone ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. Its specific substitution pattern and ring structure make it valuable for various applications in research and industry.

Properties

CAS No.

120346-51-2

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

3-methyl-1-propan-2-yl-2H-pyrrol-5-one

InChI

InChI=1S/C8H13NO/c1-6(2)9-5-7(3)4-8(9)10/h4,6H,5H2,1-3H3

InChI Key

HYNKGMHIKMQCJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C1)C(C)C

Origin of Product

United States

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